N'-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound characterized by its unique chemical structure This compound features a methoxyphenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the methoxyphenyl intermediate.
Oxolan-2-ylmethyl Group Introduction: The intermediate is then reacted with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-2-ylmethyl group.
Ethanediamide Formation: Finally, the product is subjected to amidation with ethanediamine to yield N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-hydroxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
- N’-(4-chlorophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
- N’-(4-ethoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
Uniqueness
N’-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different substituents, such as hydroxyl, chloro, or ethoxy groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIGGIYWJCNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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